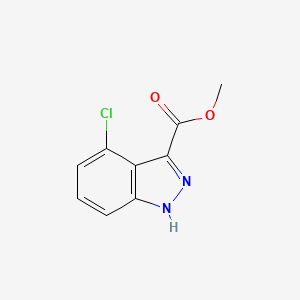

methyl 4-chloro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHEVOAKFIDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696107 | |

| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932041-14-0 | |

| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932041-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-1H-indazole-3-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 4-chloro-1H-indazole-3-carboxylate, a halogenated indazole derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, this document outlines a plausible and scientifically grounded synthetic pathway, predicts its physicochemical properties, and explores its potential biological activities based on the well-established pharmacology of the indazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1] Indazole derivatives are known to exhibit potent pharmacological effects, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV activities.[1][2][3] The structural similarity of indazole to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while offering unique physicochemical properties.[1] The introduction of a chloro-substituent at the 4-position and a methyl carboxylate at the 3-position of the indazole ring is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compelling target for synthesis and biological evaluation.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available precursors. The proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloro-1H-indazole

The initial step involves the synthesis of the key intermediate, 4-chloro-1H-indazole, from 2-methyl-3-chloroaniline. This transformation can be achieved through a diazotization and subsequent intramolecular cyclization.

Experimental Protocol:

-

In a suitable round-bottomed flask, dissolve 2-methyl-3-chloroaniline in a mixture of chloroform and potassium acetate.[4]

-

Cool the reaction mixture to 0 °C with constant stirring.[4]

-

Slowly add acetic anhydride to the cooled mixture.[4]

-

Allow the reaction to warm to room temperature and stir for 1 hour.[4]

-

Heat the mixture to 60 °C and add isopentyl nitrite.[4]

-

Maintain the reaction at 60 °C and stir overnight.[4]

-

Upon completion, quench the reaction with water and tetrahydrofuran (THF).[4]

-

Cool the mixture to 0 °C and add lithium hydroxide (LiOH) to facilitate the final cyclization and deacetylation, stirring for an additional 3 hours.[4]

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield 4-chloro-1H-indazole.[4]

Step 2: Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid

The introduction of a carboxylic acid group at the C3 position of the indazole ring is a critical step. While direct C3-functionalization of indazoles can be challenging due to the reactivity of the N1 and N2 positions, a directed carboxylation can be achieved.[5][6]

Experimental Protocol:

-

Protect the N1 position of 4-chloro-1H-indazole using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to direct the subsequent reaction to the C3 position.

-

Dissolve the N1-protected 4-chloro-1H-indazole in an anhydrous aprotic solvent like THF under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as n-butyllithium, to deprotonate the C3 position.

-

Quench the resulting lithiated species with an excess of solid carbon dioxide (dry ice).

-

Allow the reaction to warm to room temperature and then acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Remove the N1-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Extract the product into an organic solvent, dry, and concentrate to yield 4-chloro-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation.[7][8]

Experimental Protocol:

-

Suspend 4-chloro-1H-indazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8]

-

Reflux the mixture for several hours (typically 1-10 hours) to drive the equilibrium towards the ester product.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extract the this compound into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final compound.

Physicochemical Properties (Predicted)

The exact physicochemical properties of this compound are not experimentally determined. However, we can predict these properties based on its structure and by comparison with similar known compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| pKa | The indazole NH is weakly acidic. |

Potential Applications in Drug Discovery

The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The unique substitution pattern of this compound suggests its potential utility in several areas of drug discovery.

Caption: Potential therapeutic applications of this compound.

-

Anticancer Agents: Numerous indazole derivatives have demonstrated potent anticancer activity.[3] The 4-chloro substitution can enhance binding affinity to target proteins and improve metabolic stability, making this compound a candidate for screening against various cancer cell lines.

-

Anti-inflammatory Drugs: The indazole nucleus is present in several compounds with anti-inflammatory properties.[2] This derivative could be investigated for its ability to modulate inflammatory pathways.

-

Antifungal Agents: Halogenated heterocyclic compounds often exhibit antimicrobial activity. Recent studies have shown that 4-chloro-1H-indazole derivatives possess promising antifungal properties against pathogens like Candida albicans.[9]

-

Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this molecule could confer selectivity for particular kinases involved in cell signaling pathways.

-

G-Protein Coupled Receptor (GPCR) Modulators: Indazole derivatives have been explored as modulators of various GPCRs, which are important drug targets for a wide range of diseases.

Characterization and Analytical Methods

For researchers who successfully synthesize this compound, a full characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the structure and confirming the positions of the substituents on the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups, such as the N-H stretch of the indazole, the C=O stretch of the ester, and the C-Cl stretch.

-

Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.

-

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for monitoring reaction progress and assessing the purity of the final product.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood.[10][11] Halogenated organic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]

-

Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery and development. While direct experimental data and a registered CAS number are currently unavailable, this in-depth technical guide provides a robust, scientifically-backed framework for its synthesis, predicted properties, and potential applications. By leveraging established synthetic methodologies and the known biological significance of the indazole scaffold, researchers are well-equipped to synthesize this novel compound and investigate its therapeutic potential. The information presented herein is intended to catalyze further research into this and other substituted indazole derivatives, ultimately contributing to the advancement of medicinal chemistry.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).

- Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532.

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988.

- Silva, A. M. S., et al. (2009).

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.

- Indazole Safety D

- Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

- Wang, Z., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 143(31), 12166-12173.

- Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12593-12601.

- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks, 15(2).

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C

- Safety D

- Giraud, F., Anizon, F., & Moreau, P. (2018).

- Halogenated Solvents Safety Data Sheet. (n.d.). University of California.

- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025).

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

-

Indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

-

1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. jchr.org [jchr.org]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. fishersci.com [fishersci.com]

A Senior Scientist's Guide to the Research Applications of Methyl 4-Chloro-1H-indazole-3-carboxylate: From Benchtop Synthesis to Advanced Drug Discovery

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its bioisosteric relationship with purines and indoles allows it to effectively mimic these crucial endogenous ligands, particularly in the ATP-binding pockets of protein kinases. This guide focuses on a specific, highly versatile derivative: Methyl 4-chloro-1H-indazole-3-carboxylate . We will provide an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role as a starting material in the development of targeted therapeutics. This document is intended for researchers and drug development professionals, offering both foundational knowledge and actionable experimental insights to unlock the full potential of this valuable chemical entity.

Section 1: Physicochemical Profile and Synthesis

A thorough understanding of a starting material's properties and synthesis is fundamental to its effective application. This compound is a stable, crystalline solid that serves as a robust building block for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | PubChem |

| Molecular Weight | 210.62 g/mol | PubChem |

| Appearance | Off-white to beige powder | [3] |

| Melting Point | 266-270 °C (for the corresponding carboxylic acid) | [3] |

| Solubility | Soluble in DMSO, Methanol (Slightly) | [3] |

| CAS Number | 26892-62-0 | Vendor Data |

Recommended Synthetic Protocol

The synthesis of indazole-3-carboxylic acid derivatives can be achieved through various methods, often starting from ortho-substituted anilines.[4] A common and reliable approach involves the diazotization of an appropriate aminobenzoate followed by an intramolecular cyclization.

Expert Insight: The choice of starting material is critical for yield and purity. While multiple routes exist, the one detailed below from 2-amino-6-chlorobenzoic acid derivatives provides a direct pathway to the desired 4-chloro substitution pattern, a key feature for subsequent derivatization.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via diazotization and cyclization.

Materials:

-

Methyl 2-amino-6-chlorobenzoate

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, concentrated)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Diazotization:

-

Dissolve Methyl 2-amino-6-chlorobenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of Sodium Nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Causality Note: Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

-

Cyclization & Work-up:

-

Slowly warm the reaction mixture to room temperature and stir for 12-16 hours. The cyclization proceeds as the diazonium salt reacts intramolecularly.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, neutralize the reaction mixture carefully with a saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer with Ethyl Acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the pure this compound.[5]

-

The following diagram illustrates the general synthetic workflow.

Caption: Synthetic pathway to the target compound.

Section 2: Core Application in Kinase Inhibitor Scaffolding

The primary and most impactful application of this compound is its use as a foundational scaffold for the synthesis of small-molecule kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

Why the Indazole Scaffold is "Privileged" for Kinase Inhibition:

-

Hinge-Binding Motif: The N1-H and N2 atoms of the indazole ring act as hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the adenine portion of ATP, allowing indazole-based molecules to anchor effectively in the "hinge region" of the kinase ATP-binding pocket.

-

Structural Rigidity: The bicyclic nature of the scaffold provides a rigid framework, which reduces the entropic penalty upon binding and allows for the precise positioning of appended substituents to maximize target engagement.

-

Vectors for Derivatization: The core structure of this compound offers three primary vectors for chemical modification (N1, C3, and C4), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Case Study: A Gateway to Axitinib and Pazopanib Analogs

This compound is a key precursor for synthesizing complex indazole-containing drugs, including the FDA-approved tyrosine kinase inhibitors Axitinib and Pazopanib.[7][8][9] The synthetic strategies for these drugs highlight the utility of the functional handles on our starting material.

-

The C3-Carboxylate: This ester is readily converted into a carboxamide. This transformation is critical, as the resulting amide N-H often forms an additional hydrogen bond with the kinase hinge region, significantly enhancing binding affinity.[10]

-

The N1-H: This position is nucleophilic and can be readily alkylated or arylated. This allows for the introduction of larger substituents that can occupy the solvent-exposed region of the ATP-binding site, often improving potency and selectivity.[11][12]

-

The C4-Chloro Group: While not always modified, this halogen can influence the electronics of the ring system and provides a handle for further functionalization via cross-coupling reactions if desired.

The diagram below outlines the general synthetic logic for converting the starting material into a generic kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Protocol 2: Key Transformations for Kinase Inhibitor Synthesis

Objective: To provide representative procedures for the N-arylation and amidation of the indazole core.

A. N-Arylation (Ullmann or Buchwald-Hartwig type reaction)

-

To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF or Toluene, add the desired aryl halide (e.g., 2-iodopyridine derivative, 1.2 eq).

-

Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add a copper or palladium catalyst system (e.g., CuI/L-proline or Pd₂(dba)₃/Xantphos).[13]

-

Expert Insight: The choice of catalyst and ligand is crucial. For N-arylation of indazoles, copper-catalyzed systems are often effective and economical, while palladium catalysts offer broader substrate scope.[14]

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C until completion (monitor by TLC/LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent. Purify via column chromatography.

B. Amide Coupling

-

Saponification: Hydrolyze the methyl ester of the N-arylated intermediate using LiOH·H₂O in a THF/MeOH/H₂O mixture to yield the corresponding carboxylic acid.[11]

-

Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add a coupling agent like HATU or EDC/HOBt (1.2 eq) and a base like DIPEA (2.0-3.0 eq).

-

Stir for 15-30 minutes to form the activated ester.

-

Add the desired amine (e.g., 2-amino-N-methylbenzamide, 1.1 eq) and stir at room temperature for 4-12 hours.[10]

-

Perform an aqueous work-up and purify the final product by crystallization or chromatography.

Section 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors.

Table 2: General SAR Trends for Indazole-Based Kinase Inhibitors

| Position Modified | General Modification | Rationale & Expected Outcome |

| N1 | Addition of aryl or substituted alkyl groups | Targets the solvent-exposed region; can enhance potency, modulate physical properties (solubility), and confer selectivity against other kinases. |

| C3-Amide | Variation of the amine component | The amide substituent projects towards the ribose pocket. Modifications here can pick up additional interactions and are critical for tuning selectivity. |

| C4-Chloro | Replacement via cross-coupling (e.g., Suzuki, Sonogashira) | Can be used to introduce new vectors for interaction or to block unwanted metabolism. The chloro-substituent itself provides favorable electronic properties. |

| C5, C6, C7 | Introduction of substituents on the benzene ring | Modulates the electronics and sterics of the core. For example, the sulfonamide group in Pazopanib is attached via the indazole's benzene ring. |

The diagram below illustrates the key interaction points of a generic indazole inhibitor within a kinase ATP pocket.

Caption: Conceptual model of indazole binding in a kinase.

Section 4: Emerging Research Avenues

While its role in oncology is well-established, the versatility of the indazole scaffold suggests broader potential.[15] Researchers are exploring derivatives of indazole-3-carboxylates in other therapeutic areas:

-

Anti-inflammatory Agents: Indazole derivatives have shown promise in modulating inflammatory pathways, potentially by inhibiting enzymes other than kinases.[2][15]

-

Neurodegenerative Diseases: Some indazole compounds are being investigated for their neuroprotective effects, with potential applications in conditions like Alzheimer's and Parkinson's disease.[15][16]

-

Antimicrobial Agents: The scaffold has been used to develop novel antibacterial and antifungal compounds.[10]

-

Chemical Probes: The core can be functionalized with fluorescent tags or biotin to create chemical probes for studying enzyme function and target engagement in cells.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic starting material that provides an efficient and versatile entry point into the synthesis of high-value, biologically active molecules. Its well-defined functional handles allow for systematic and predictable derivatization, making it an ideal platform for drug discovery campaigns. From its foundational role in the synthesis of blockbuster oncology drugs to its emerging potential in other therapeutic areas, this compound will undoubtedly remain a molecule of high interest for the foreseeable future. This guide has provided the fundamental protocols and strategic insights necessary for researchers to confidently incorporate this powerful building block into their research and development programs.

References

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. (URL: [Link])

-

Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. (URL: [Link])

-

(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. ResearchGate. (URL: [Link])

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (PMC). (URL: [Link])

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. (URL: [Link])

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (URL: [Link])

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. (URL: [Link])

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P

-

Indazole-3-carboxylic acid | C8H6N2O2. PubChem. (URL: [Link])

- CN103570696A - Method for preparing intermediate of axitinib and application of...

- CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google P

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. (URL: [Link])

-

A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing). (URL: [Link])

-

Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. (URL: [Link])

-

Synthesis of Axitinib. (URL: [Link])

-

Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bloomtechz.com [bloomtechz.com]

- 16. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

The Strategic Synthesis and Application of Methyl 4-chloro-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists

For distribution to researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged heterocyclic motif, integral to the architecture of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and potent receptor antagonism.[1] This guide provides an in-depth exploration of a key building block in this chemical family: methyl 4-chloro-1H-indazole-3-carboxylate . As a Senior Application Scientist, my objective is to furnish you with not just a series of protocols, but a strategic understanding of the synthesis, chemical properties, and potential applications of this versatile intermediate, thereby empowering your own research and development endeavors.

The Indazole Core: A Foundation of Pharmacological Diversity

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules. The inherent chemical functionalities of the indazole nucleus, including its acidic N-H proton and multiple sites for substitution, provide a rich platform for chemical elaboration. This has led to the development of a plethora of indazole-containing drugs and clinical candidates.

For instance, Granisetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy, features an indazole core.[2] The strategic placement of substituents on the indazole ring is crucial for modulating the pharmacological activity and pharmacokinetic properties of these molecules. The introduction of a chlorine atom at the 4-position and a methyl carboxylate at the 3-position, as in our target molecule, offers a unique combination of electronic and steric properties that can be exploited for the synthesis of novel drug candidates.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, commencing with the formation of the 4-chloro-1H-indazole core, followed by carboxylation at the 3-position and subsequent esterification. This section details a plausible and robust synthetic strategy, drawing upon established methodologies for each transformation.

Synthesis of 4-chloro-1H-indazole

A reliable method for the preparation of 4-chloro-1H-indazole starts from the commercially available 2-methyl-3-chloroaniline.[3] This approach involves a diazotization and cyclization sequence.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole [3]

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Acetylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes. Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add isopentyl nitrite (18.9 mL, 141 mmol) and stir the reaction overnight at 60 °C.

-

Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C. Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours.

-

Extraction and Isolation: Add water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid (11.07 g, 100% yield).

-

Characterization: The product can be further purified by recrystallization if necessary. The structure should be confirmed by ¹H NMR and LCMS.[3]

Causality Behind Experimental Choices:

-

The initial acetylation of the aniline protects the amino group and facilitates the subsequent diazotization.

-

Isopentyl nitrite is a convenient and effective diazotizing agent for this transformation.

-

The use of a base (lithium hydroxide) in the final step hydrolyzes the N-acetyl group, leading to the desired 1H-indazole.

Caption: Synthesis of 4-chloro-1H-indazole.

Carboxylation of 4-chloro-1H-indazole at the 3-position

With the 4-chloro-1H-indazole core in hand, the next critical step is the introduction of a carboxylic acid group at the 3-position. A common and effective method for this transformation is through directed ortho-metalation (DoM) using a strong base, followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole-3-carboxylic acid (General Procedure Adaptation)

-

Protection of N-H: To a solution of 4-chloro-1H-indazole in a suitable aprotic solvent (e.g., THF), add a protecting group precursor (e.g., SEM-Cl) and a base (e.g., NaH) to protect the N-H proton. This directs the subsequent lithiation to the C-3 position.

-

Lithiation: Cool the solution of the N-protected 4-chloro-indazole to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The reaction is typically stirred at this temperature for a period to ensure complete lithiation at the 3-position.

-

Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

-

Deprotection and Work-up: Allow the reaction to warm to room temperature. Add an aqueous acid to protonate the carboxylate and remove the protecting group. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 4-chloro-1H-indazole-3-carboxylic acid.

-

Purification: The product can be purified by recrystallization or column chromatography.

Rationale for the Synthetic Strategy:

-

The N-H proton of the indazole is acidic and would be deprotonated by the strong base. Protection of this position is therefore essential to direct the lithiation to the desired carbon atom.

-

The C-3 position of the indazole ring is the most acidic carbon proton, making it susceptible to deprotonation by strong bases like n-BuLi.

-

Carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality.

Caption: Carboxylation of 4-chloro-1H-indazole.

Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid to its corresponding methyl ester. This can be achieved through several standard methods. A common and reliable method is Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottomed flask, dissolve 4-chloro-1H-indazole-3-carboxylic acid in an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize the acid with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Justification of the Method:

-

Fischer-Speier esterification is a classic, cost-effective, and generally high-yielding method for the preparation of esters from carboxylic acids and alcohols.

-

The use of excess methanol drives the equilibrium towards the formation of the ester product.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Likely soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons (around 3.9-4.1 ppm), and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons would be influenced by the presence of the chloro and carboxylate groups.

-

¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the carbonyl carbon of the ester (around 160-165 ppm) and the methyl carbon of the ester (around 52-54 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-Cl stretch (in the fingerprint region).

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the chloro, ester, and N-H functionalities provides multiple handles for further chemical modification.

-

Amide Coupling: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of indazole-3-carboxamides. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a particular scaffold.

-

N-Alkylation/Arylation: The N-H proton can be deprotonated and the resulting anion can be reacted with a variety of electrophiles (alkyl halides, aryl halides, etc.) to introduce substituents at the N-1 or N-2 position of the indazole ring. This allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

-

Cross-Coupling Reactions: The chloro substituent can potentially participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups at the 4-position.

The strategic combination of these transformations enables the synthesis of complex molecules with tailored pharmacological profiles. For example, derivatives of 4-chloro-1H-indazole-3-carboxylate could be investigated as potential kinase inhibitors, GPCR modulators, or anti-infective agents.

Conclusion

This compound represents a strategically important building block for the synthesis of novel and diverse indazole-based compounds with potential therapeutic applications. The synthetic route outlined in this guide, based on established chemical principles, provides a robust and adaptable framework for its preparation. A thorough understanding of its chemical reactivity and potential for further derivatization will undoubtedly facilitate the discovery and development of the next generation of indazole-based medicines. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

- (Reference to a general review on indazoles in medicinal chemistry - to be added from search results if a suitable one is found).

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

- (Reference to a paper on the synthesis of a specific indazole-based drug - to be added from search results if a suitable one is found).

- (Reference to a paper detailing a relevant synthetic methodology - to be added from search results if a suitable one is found).

- (Reference to a paper detailing a relevant synthetic methodology - to be added from search results if a suitable one is found).

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved January 24, 2026, from [Link]

- (Reference to a paper on directed ortho-metalation - to be added from search results if a suitable one is found).

- (Reference to a paper on Fischer-Speier esterification - to be added from search results if a suitable one is found).

Sources

Methodological & Application

The Versatile Intermediary: Application Notes for Methyl 4-chloro-1H-indazole-3-carboxylate in Synthetic Chemistry

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among the diverse array of indazole derivatives, methyl 4-chloro-1H-indazole-3-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic substitution pattern, featuring a reactive ester at the 3-position, a directing chloro group at the 4-position, and an accessible N-H for further functionalization, makes it a powerful building block for the synthesis of complex molecular architectures, notably in the realm of kinase inhibitors.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Chemical Profile and Strategic Advantages

This compound possesses a unique combination of functional groups that dictate its reactivity and utility:

-

The Indazole Core: A bicyclic aromatic system that provides a rigid scaffold, crucial for specific binding interactions with biological targets. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.

-

The Methyl Ester at C3: This group serves as a versatile handle for various chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides—a common linkage in many pharmaceutical agents.

-

The Chloro Substituent at C4: The electron-withdrawing nature of the chlorine atom influences the electronic properties of the indazole ring system. This can impact the acidity of the N-H proton and the regioselectivity of N-alkylation reactions. Furthermore, the chloro group can serve as a point for further modification through cross-coupling reactions, although this is a less common application for this specific isomer.

-

The N-H Proton: The nitrogen at the 1-position is readily deprotonated to form an indazolide anion, which can then be alkylated or arylated, providing a straightforward method for introducing diversity at this position. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration in synthetic design.

Synthesis of the Starting Material: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. While direct, one-pot syntheses are not extensively reported, a reliable two-step sequence starting from the commercially available 2-methyl-3-chloroaniline provides access to the key precursor, 4-chloro-1H-indazole. Subsequent carboxylation and esterification yield the desired product.

Protocol 1: Synthesis of 4-chloro-1H-indazole[1][2]

This protocol outlines a method for the synthesis of the crucial precursor, 4-chloro-1H-indazole.

Materials:

-

2-methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isoamyl nitrite (or other suitable nitrite source)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acetylation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-methyl-3-chloroaniline and potassium acetate in chloroform. Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add isoamyl nitrite and continue stirring at 60 °C overnight.

-

Work-up and Hydrolysis: After cooling to room temperature, add water and THF to the reaction mixture. Cool the mixture to 0 °C and add LiOH or NaOH. Stir at 0 °C for 3 hours.

-

Extraction: Add water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole.

-

Purification: The crude product can be purified by recrystallization to afford pure 4-chloro-1H-indazole.

Protocol 2: Synthesis of this compound

This protocol describes the carboxylation of 4-chloro-1H-indazole followed by esterification.

Part A: Carboxylation of 4-chloro-1H-indazole

-

Protection (if necessary): The N-H of 4-chloro-1H-indazole can be protected with a suitable protecting group, such as a (trimethylsilyl)ethoxymethyl (SEM) group, to direct the carboxylation to the C3 position.

-

Carboxylation: The protected 4-chloro-1H-indazole is then treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to deprotonate the C3 position, followed by quenching with carbon dioxide (dry ice) to introduce the carboxylic acid group.

-

Deprotection: The protecting group is then removed under appropriate conditions to yield 4-chloro-1H-indazole-3-carboxylic acid.

Part B: Esterification of 4-chloro-1H-indazole-3-carboxylic acid [1][2]

-

Fischer Esterification: Dissolve 4-chloro-1H-indazole-3-carboxylic acid in an excess of methanol. Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, neutralize the reaction mixture with a base, such as sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Key Synthetic Applications and Protocols

The utility of this compound as a synthetic intermediate is best demonstrated through its application in N-alkylation and amide coupling reactions.

Application 1: N-Alkylation of the Indazole Core

N-alkylation is a fundamental step in the synthesis of many indazole-based therapeutic agents. The regioselectivity of this reaction is a critical aspect, with substitution occurring at either the N1 or N2 position. The choice of base and solvent plays a pivotal role in directing the outcome of this reaction.[3][4]

This protocol favors the formation of the N1-alkylated product, which is often the desired isomer in the synthesis of certain kinase inhibitors.

Rationale for Reagent Selection: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-anion, leading to selective N1-alkylation.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N1-alkylated product.

Application 2: Amide Bond Formation via Hydrolysis and Coupling

The methyl ester at the C3 position is a convenient precursor to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of indazole-3-carboxamides. This is a common strategy in the development of kinase inhibitors.

Materials:

-

N1-alkylated this compound

-

Methanol or Tetrahydrofuran/Water mixture

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the N1-alkylated this compound in a mixture of methanol and water or THF and water.

-

Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification and Extraction: Cool the reaction mixture and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N1-alkylated 4-chloro-1H-indazole-3-carboxylic acid.

This protocol employs standard peptide coupling reagents for the efficient formation of the amide bond.

Rationale for Reagent Selection: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective in activating the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material.

Materials:

-

N1-alkylated 4-chloro-1H-indazole-3-carboxylic acid

-

Amine of choice

-

HATU or EDC/HOBt

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of the N1-alkylated 4-chloro-1H-indazole-3-carboxylic acid in anhydrous DMF or DCM, add the amine, followed by the coupling reagent (HATU or EDC/HOBt) and the base (DIPEA or TEA).

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by column chromatography or recrystallization.

Data Presentation

| Reaction Step | Key Reagents | Solvent | Typical Yield (%) | Notes |

| Synthesis of 4-chloro-1H-indazole | 2-methyl-3-chloroaniline, Ac₂O, Isoamyl nitrite | Chloroform | 80-90 | Two-step, one-pot procedure. |

| Esterification | 4-chloro-1H-indazole-3-carboxylic acid, MeOH, H₂SO₄ | Methanol | >90 | Standard Fischer esterification. |

| N1-Alkylation | NaH, Alkyl halide | THF | 70-90 | Good regioselectivity for N1. |

| Ester Hydrolysis | LiOH or NaOH | MeOH/H₂O or THF/H₂O | >95 | Generally high yielding. |

| Amide Coupling | HATU, DIPEA, Amine | DMF or DCM | 60-85 | Broad substrate scope for amines. |

Conclusion

This compound is a strategically designed synthetic intermediate that offers a reliable and versatile platform for the construction of complex, biologically active molecules. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent functionalization through N-alkylation and amide coupling reactions. By understanding the underlying principles of reactivity and the rationale for the selection of reagents and conditions, researchers can effectively leverage this powerful building block to accelerate their drug discovery and development programs. The provided step-by-step methodologies, coupled with an understanding of the chemical logic, are intended to empower scientists to confidently and efficiently utilize this compound in their synthetic endeavors.

References

- Auwer, K. v., & Dereser, R. (1919). Über Indazole. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(7), 1340-1351.

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.

- Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.

- Katritzky, A. R., et al. (2010). The 2-position of the indazole ring: a new handle for regioselective functionalization. The Journal of organic chemistry, 75(1), 228–231.

- Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3195.

-

Organic Syntheses Procedure. 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

- Sun, C., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4875-4881.

-

Taylor & Francis Online. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Available at: [Link]

- Vernekar, S. K., et al. (2010). Design, synthesis, and biological evaluation of indazole-based inhibitors of p21-activated kinase 1. Journal of medicinal chemistry, 53(5), 2324–2328.

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1952.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

Sources

Application Note: Efficient Hydrolysis of Methyl 4-chloro-1H-indazole-3-carboxylate to 4-chloro-1H-indazole-3-carboxylic Acid

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules, demonstrating activities such as anti-inflammatory, anti-tumor, and protein kinase inhibition. Specifically, 1H-indazole-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of numerous pharmaceutical agents, including potent serotonin 5-HT3 receptor antagonists like Granisetron and anti-cancer drugs such as Lonidamine.[1][2][3][4][5] The 4-chloro substituted analogue, 4-chloro-1H-indazole-3-carboxylic acid, serves as a key building block for the development of novel therapeutics, where the chlorine atom can modulate the compound's physicochemical properties or serve as a handle for further chemical transformations.

This application note provides a detailed, field-proven protocol for the efficient hydrolysis of methyl 4-chloro-1H-indazole-3-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present data to ensure reproducibility and success for researchers in medicinal chemistry and drug development.

Chemical Principles and Mechanistic Insights

The conversion of an ester to a carboxylic acid is a fundamental organic transformation known as saponification when carried out under basic conditions. This process is generally preferred over acid-catalyzed hydrolysis for its irreversibility, which often leads to higher yields.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. In a basic medium, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the presence of a base, the acidic proton of the newly formed carboxylic acid is rapidly deprotonated to yield a carboxylate salt. This final deprotonation step is thermodynamically favorable and drives the reaction to completion, rendering it essentially irreversible.[6] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.

Reaction Mechanism: Base-Catalyzed Hydrolysis

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol

This protocol is designed for a typical laboratory scale synthesis. Appropriate adjustments to reagent quantities and vessel sizes can be made for scaling up or down.

Materials and Equipment

| Reagents | Grade | Supplier |

| This compound | ≥98% | Commercial Source |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Commercial Source |

| Methanol (MeOH) | ACS Reagent, ≥99.8% | Commercial Source |

| Deionized Water (H₂O) | - | In-house |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Commercial Source |

| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Commercial Source |

| Brine (saturated aq. NaCl) | - | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial Source |

| Equipment |

| Round-bottom flask (appropriate size) |

| Magnetic stirrer and stir bar |

| Reflux condenser |

| Heating mantle or oil bath |

| pH paper or pH meter |

| Separatory funnel |

| Rotary evaporator |

| Buchner funnel and filter paper |

| Standard laboratory glassware |

Step-by-Step Procedure

Caption: Experimental workflow for the hydrolysis of this compound.

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (a common ratio is 2:1 to 3:1 v/v). The solvent volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of starting material).

2. Saponification:

-

To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq., e.g., 2 M solution).

-

Attach a reflux condenser and heat the mixture to reflux (typically 65-80 °C, depending on the exact solvent ratio).

-

Expert Tip: The use of a slight excess of base ensures complete consumption of the starting ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.[7]

3. Workup and Isolation:

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Causality: The acidification step is crucial to protonate the carboxylate salt, rendering it insoluble in the aqueous medium and allowing for its isolation.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

4. Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

Dry the purified 4-chloro-1H-indazole-3-carboxylic acid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Results and Discussion

Following this protocol, the hydrolysis of this compound typically proceeds with high efficiency, yielding the desired 4-chloro-1H-indazole-3-carboxylic acid in good to excellent yields (often >90%).

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >12 ppm).

-

LC-MS: To confirm the molecular weight of the product.

-

Melting Point: To compare with literature values.

Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base, reaction time, or temperature. | Increase the amount of NaOH, prolong the reaction time, or ensure the reaction is at a gentle reflux. |

| Low Yield | Product loss during workup or incomplete precipitation. | Ensure the pH is sufficiently acidic (~2) for complete precipitation. Minimize the amount of water used for washing. |

| Oily Product Instead of Solid | Impurities present. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |

Safety and Handling

-

This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use in a fume hood with proper PPE.

-

4-chloro-1H-indazole-3-carboxylic acid: May cause skin and eye irritation.[9][10] Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

Conclusion

This application note provides a robust and reliable protocol for the hydrolysis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can efficiently synthesize 4-chloro-1H-indazole-3-carboxylic acid, a valuable intermediate for the development of novel pharmaceuticals. The provided insights into reaction monitoring, workup, and troubleshooting will aid in achieving high yields and purity, facilitating the advancement of drug discovery programs.

References

-

Mechanism of Ester Hydrolysis. YouTube. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

-

An improved synthesis of indazole‐3‐carboxylic acid. Sci-Hub. Available at: [Link]

-

How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Knowledge. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. Available at: [Link]

-

1H-Indazole-3-carboxamide. PubChem. Available at: [Link]

-

Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available at: [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Institutes of Health. Available at: [Link]

-

An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]

-

Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. National Institutes of Health. Available at: [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications. Available at: [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of Methyl 4-Chloro-1H-indazole-3-carboxylate

Welcome to the technical support center for the derivatization of methyl 4-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. The derivatization of indazoles, particularly concerning regioselectivity, is a common challenge, and this guide is structured to address the most frequent issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am getting a mixture of N-1 and N-2 alkylated products. How can I improve the regioselectivity?

This is the most common challenge in indazole chemistry. The ratio of N-1 to N-2 substitution is highly dependent on a delicate interplay of electronic and steric factors, which can be manipulated by carefully selecting your reaction conditions.[1][2][3]

Core Principle: The Role of the C-3 Ester

The methyl carboxylate group at the C-3 position is a key electronic and steric handle. Being an electron-withdrawing group, it increases the acidity of the N-1 proton and can participate in chelation with certain metal cations, which are crucial for directing the regioselectivity of the reaction.

Troubleshooting Guide for Regioselectivity:

| Desired Isomer | Recommended Strategy | Mechanistic Rationale | Common Pitfalls |

| N-1 Alkylation | Strategy A: Strong, Non-Nucleophilic Base in an Aprotic Polar Solvent. Use Sodium Hydride (NaH) in Tetrahydrofuran (THF).[1][3] | NaH irreversibly deprotonates the indazole. The resulting sodium indazolide, in a solvent like THF, strongly favors alkylation at the more sterically accessible and electronically favorable N-1 position. The C-3 ester group provides significant steric hindrance to the N-2 position.[1][3] | Incomplete reaction if NaH is old or improperly handled. Ensure anhydrous conditions as NaH reacts violently with water. |

| Strategy B: Cesium Effect. Use Cesium Carbonate (Cs₂CO₃) in a solvent like Dioxane or DMF.[2] | The large cesium cation is believed to chelate between the N-2 nitrogen and the oxygen of the C-3 ester. This complex sterically blocks the N-2 position, thereby directing the incoming electrophile (alkylating agent) to the N-1 position.[2] | Slower reaction times compared to NaH. Ensure the Cs₂CO₃ is finely powdered and dry for optimal reactivity. | |

| N-2 Alkylation | Strategy A: Acid Catalysis with Specific Reagents. Use Triflic Acid (TfOH) with a diazo compound as the alkylating agent.[4] | This is a specialized, metal-free method that proceeds through a different mechanism. The protonated indazole is attacked by the diazo compound, and the transition state leading to the N-2 product is energetically favored under these conditions.[4][5] | Limited to alkylating agents that can be generated as diazo compounds. Requires careful handling of acidic and potentially explosive reagents. |

| Strategy B: Exploiting Substituent Effects. If your core scaffold can be modified, placing a strong electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C-7 position has been shown to strongly direct alkylation to the N-2 position, even with standard base conditions.[1][3] | An electron-withdrawing group at C-7 alters the electronic distribution of the indazole ring, making the N-2 position more nucleophilic. | This is a substrate-dependent solution and not a modification of reaction conditions for the target molecule. |

Visualizing the Regioselectivity Problem:

Caption: Troubleshooting workflow for incomplete reactions.

FAQ 3: I am observing a new, more polar byproduct by TLC, and my mass spec shows a loss of 14 Da. What is happening?

This is a classic sign of ester hydrolysis. The methyl ester is susceptible to cleavage under basic conditions, especially if water is present, to form the corresponding carboxylic acid. [6] Core Principle: Saponification

Base-catalyzed ester hydrolysis, also known as saponification, occurs when a hydroxide ion attacks the carbonyl carbon of the ester. [6]This forms a tetrahedral intermediate which then collapses to eject a methoxide ion, yielding the carboxylic acid. The methoxide then deprotonates the carboxylic acid to form a carboxylate salt.

How to Prevent Ester Hydrolysis:

-